![molecular formula C17H16N2O5S B3302932 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide CAS No. 919624-08-1](/img/structure/B3302932.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a methoxyphenyl group, and a dioxopyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with 4-fluorobenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with 2,5-dioxopyrrolidine under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced sulfonamide derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide: Similar structure but with a different position of the methoxy group.
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-chlorophenyl)benzene-1-sulfonamide: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group in the 3-position enhances its reactivity and potential interactions with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Overview
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the sulfonamide class. Sulfonamides are recognized for their diverse roles in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound's unique structure suggests potential biological activities that merit detailed investigation.
Chemical Structure
The compound can be described by the following structural formula:
The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives implies potential interactions with various biological targets:
- Target Enzymes : The compound may act as an inhibitor of specific enzymes, affecting critical biochemical pathways.
- Pathways : Further studies are required to elucidate the specific pathways influenced by this compound.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Potential
Some derivatives of sulfonamides have shown promise in cancer treatment due to their ability to inhibit cell proliferation. In vitro studies on similar compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and disruption of cell cycle progression.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Inhibition Studies : Compounds with similar structures have been tested against cancer cell lines, showing varying degrees of cytotoxicity. For instance, a related sulfonamide demonstrated an IC50 value of approximately 10 µM in inhibiting breast cancer cell proliferation .
- Neuroprotective Effects : Some sulfonamide derivatives have exhibited neuroprotective properties, potentially through anti-inflammatory pathways and modulation of oxidative stress .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-4-2-3-12(11-14)18-25(22,23)15-7-5-13(6-8-15)19-16(20)9-10-17(19)21/h2-8,11,18H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBGWIOTHFZGCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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